molecular formula C23H28N2O3 B3030362 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate CAS No. 89226-49-3

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

Cat. No.: B3030362
CAS No.: 89226-49-3
M. Wt: 380.5 g/mol
InChI Key: YAQPWDDYTVXUQV-UHFFFAOYSA-N
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Description

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate is a chemical compound with the molecular formula C23H28N2O3 and a molecular weight of 380.48 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzhydryl group and an acetoacetate moiety.

Scientific Research Applications

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate typically involves the reaction of acetyl ketene with 2-(4-benzhydrylpiperazin-1-yl)ethanol . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate is unique due to its combination of a benzhydryl-piperazine structure with an acetoacetate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,23H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPWDDYTVXUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471550
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-49-3
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89226-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-benzhydryl-1-piperazineethanol (18.1 g) was added diketene (5.1 g) and the mixture was heated under stirring at 70°-80° C. for 1.5 hours. The product obtained was purified by silica gel chromatography [eluent: hexaneethyl acetate (3:2)] to give 2-(4-benzhydryl-1-piperazinyl)-ethyl acetoacetate as an oil. Yield 17.1 g (73.6%). IR(Neat): 1730, 1715 cm-1. NMR(CDCl3)δ: 2.22(3H, s), 2.43(10H, broad) 3.39(2H, s), 4.18(1H, s), 4.20(2H, t, J=6), 6.64-7.73(10H, m).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Diketene (5.1 g) was added to 4-benzhydryl-1-piperazineethanol (18.1 g) and the mixture was heated at 70°-80° C. with stirring for 1.5 hours and purified by silica gel chromatography [eluent: hexane-ethyl acetate (3:2)] to give 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oil. Yield 17.1 g (73.6%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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